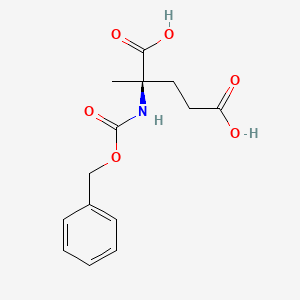![molecular formula C24H26N2O2 B13392755 2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid](/img/structure/B13392755.png)
2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid involves several steps. One common method starts with the preparation of ®-1-Boc-3-hydroxypyrrolidine, which is then reacted with 1-naphthalen-1-ylethylamine to form the intermediate. This intermediate undergoes further reactions, including deprotection and coupling with 4-bromophenylacetic acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study the function of the calcium-sensing receptor (CaSR) in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of conditions related to calcium metabolism, such as hyperparathyroidism.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by acting as an agonist of the calcium-sensing receptor (CaSR). This receptor is involved in regulating calcium homeostasis in the body. By binding to CaSR, the compound mimics the action of calcium, leading to the activation of downstream signaling pathways that regulate calcium levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinacalcet: Another calcimimetic agent that acts on CaSR.
Etelcalcetide: A peptide-based calcimimetic that also targets CaSR.
Uniqueness
2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid is unique due to its non-peptide structure, which offers advantages in terms of stability and ease of synthesis compared to peptide-based calcimimetics like etelcalcetide .
Propriétés
Formule moléculaire |
C24H26N2O2 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid |
InChI |
InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28) |
Clé InChI |
RZNUIYPHQFXBAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13392682.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)



![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)



![[3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate](/img/structure/B13392739.png)

